2-(2-chloro-5-methylphenoxy)pyrazine
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Description
“2-(2-chloro-5-methylphenoxy)pyrazine” is a chemical compound that contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with one carbon replaced by a chlorine atom and another carbon attached to a methyl group. The two rings are connected by an oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its IUPAC name. The “2-chloro-5-methylphenoxy” part indicates that the phenyl ring has a chlorine atom at the 2nd position and a methyl group at the 5th position. The “pyrazine” part indicates that there is a pyrazine ring. The two rings are connected by an oxygen atom .Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-(2-chloro-5-methylphenoxy)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which could imply that this compound may also interact with kinases, proteins that play a key role in signal transduction pathways.
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-3-9(12)10(6-8)15-11-7-13-4-5-14-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNHIWCQRJQYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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